4-(1-Ethylpropoxy)-benzylamine
Overview
Description
A compound’s description often includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (e.g., an alkane, alcohol, etc.) and the functional groups present .
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the compound’s molecular formula, the arrangement of atoms, and the types of bonds present .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This includes the compound’s physical properties like melting point, boiling point, density, and solubility, and chemical properties like reactivity and stability .Scientific Research Applications
Histamine H3 Receptor Antagonism
4-(1-Ethylpropoxy)-benzylamine derivatives have been studied for their activity as histamine H3 receptor antagonists. These compounds showed promising in vitro activity, with some exhibiting subnanomolar binding affinities. Their antagonistic properties in cell-based models indicate potential applications in targeting histamine H3 receptors (Apodaca et al., 2003).
Dopamine-D2 Receptor Binding
Research has shown that certain benzamide compounds, including those related to 4-(1-Ethylpropoxy)-benzylamine, selectively block dopamine-D2 binding sites in the rat brain. These findings suggest applications in studying dopamine-D2 receptors, potentially contributing to understanding neurological and psychiatric conditions (Hall et al., 1985).
Nonlinear Optical Applications
Triphenylamine-based molecules with structural similarities to 4-(1-Ethylpropoxy)-benzylamine have been synthesized for applications in nonlinear optics (NLO). These compounds demonstrate properties like two-photon absorption and photorefraction, indicating potential use in optical materials and devices (Lee et al., 2004).
Organic Synthesis and Pharmacology
Studies involving benzylamines, structurally related to 4-(1-Ethylpropoxy)-benzylamine, have explored their synthesis and applications in pharmacology. These compounds are integral in creating various pharmaceuticals, highlighting the importance of benzylamines in drug development (Mouhtaram et al., 1993).
Perovskite Photovoltaic Cells
Benzylamine, a compound related to 4-(1-Ethylpropoxy)-benzylamine, has been used for surface passivation in perovskite solar cells. This application enhances the moisture-resistance and electronic properties of perovskites, leading to high-efficiency and air-stable photovoltaic cells (Wang et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-pentan-3-yloxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-11(4-2)14-12-7-5-10(9-13)6-8-12/h5-8,11H,3-4,9,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORUQDHRTBPNFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Ethylpropoxy)-benzylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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